molecular formula C11H11N3O4 B11465875 ethyl (6-nitro-1H-indazol-1-yl)acetate

ethyl (6-nitro-1H-indazol-1-yl)acetate

Cat. No.: B11465875
M. Wt: 249.22 g/mol
InChI Key: UMSSNTLFYVEQOH-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Organic Synthesis

Nitrogen-containing heterocycles are a cornerstone of modern organic chemistry, representing a vast and diverse class of compounds with at least one nitrogen atom within a ring structure. numberanalytics.comnumberanalytics.comwisdomlib.org Their significance is rooted in their ubiquity in nature and their critical role as fundamental building blocks in numerous scientific and industrial fields. numberanalytics.com These compounds are integral to the synthesis of a wide array of functional molecules due to their inherent structural diversity, chemical reactivity, and biological activity. numberanalytics.com

The applications of nitrogen heterocycles are extensive and impactful:

Pharmaceuticals: They form the structural core of many natural products and synthetic drugs, including vitamins, hormones, antibiotics, and alkaloids. nih.gov Their ability to mimic endogenous metabolites makes them pivotal in modern drug design.

Agrochemicals: A significant percentage of modern crop protection agents, such as fungicides, herbicides, and insecticides, are based on nitrogen-containing heterocyclic structures. msesupplies.com

Materials Science: These compounds serve as precursors for functional materials like polymers and dyes. numberanalytics.commsesupplies.com For instance, polypyrroles and polyimidazoles are conducting polymers, and other derivatives are used in organic light-emitting diodes (OLEDs). numberanalytics.comnumberanalytics.com

Catalysis: Nitrogen heterocycles can function as ligands in catalytic reactions, enhancing the activity and selectivity of metal catalysts, or act as catalysts themselves, for example, in peptide synthesis. numberanalytics.comnumberanalytics.com

Other Industrial Applications: Their utility extends to corrosion inhibitors, dyes for textiles and other uses, and as energetic materials. msesupplies.com

The versatility of these compounds stems from the electronic properties conferred by the nitrogen atom, which can influence aromaticity, basicity, and reactivity, allowing for extensive chemical modification to create derivatives with specific properties. numberanalytics.comnumberanalytics.com

Overview of the Indazole Scaffold: Structural Features and Tautomeric Considerations (1H- and 2H-Indazole)

Indazole is an aromatic heterocyclic compound featuring a bicyclic structure formed by the fusion of a benzene (B151609) ring and a pyrazole (B372694) ring. nih.govresearchgate.net This ten-π electron system exhibits properties that reflect a combination of its constituent rings, resembling both pyridine (B92270) and pyrrole (B145914) in its reactivity. nih.gov

A key characteristic of the indazole nucleus is the existence of annular tautomerism, which pertains to the position of the single hydrogen atom on one of the two nitrogen atoms. nih.gov This leads to two primary tautomeric forms:

1H-Indazole: In this form, the hydrogen atom is attached to the nitrogen atom at position 1 (N1). This is known as the benzenoid form.

2H-Indazole: Here, the hydrogen atom is located on the nitrogen atom at position 2 (N2). This is referred to as the quinonoid form. nih.gov

Numerous studies have established that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govresearchgate.netnih.gov Consequently, the 1H-tautomer is the predominant form in the gas phase, in solution, and in the solid state. nih.gov The electronic structure of the 1H tautomer has a more aromatic character compared to the 2H form, a difference that can be readily distinguished using 13C NMR spectroscopy. acs.org

The alkylation of unsubstituted indazole can lead to a mixture of N-1 and N-2 substituted isomers. The ratio of these products is influenced by factors such as the reaction medium's acidity or basicity, the type of solvent used (protic or aprotic), and various electronic and steric effects. nih.gov Generally, N-1 isomers are the thermodynamically favored product, while N-2 isomers are often kinetically favored. nih.gov

Feature1H-Indazole2H-Indazole
Hydrogen Position Nitrogen-1 (N1)Nitrogen-2 (N2)
Common Name Benzenoid formQuinonoid form
Relative Stability More stable (thermodynamically favored)Less stable (kinetically favored)
Predominance Predominant tautomer in most statesLess common

Contextualization of Ethyl (6-nitro-1H-indazol-1-yl)acetate within Advanced Indazole Research

This compound is a specific derivative of the 1H-indazole scaffold. The presence of a nitro group at the 6-position and an ethyl acetate (B1210297) group at the N-1 position makes it a valuable intermediate in synthetic organic chemistry. The indazole nucleus itself is a "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.gov

The synthesis of this compound has been described starting from 6-nitro-1H-indazole. A common method involves the reaction of 6-nitro-1H-indazole with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate and a phase-transfer catalyst such as tetra-n-butylammonium iodide. researchgate.net This reaction selectively alkylates the N-1 position of the indazole ring.

PropertyDataReference
Molecular Formula C11H11N3O4 researchgate.net
Molecular Weight 249.23 g/mol researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P21/c researchgate.net

The significance of this compound in advanced research lies in its role as a versatile building block. The ethyl acetate moiety provides a reactive handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation reactions. The nitro group can also be chemically modified, for instance, through reduction to an amino group, which opens up further avenues for derivatization.

For example, this compound serves as a precursor for synthesizing more complex heterocyclic systems. It has been used as the starting material in the multi-step synthesis of novel 2-azetidinone (β-lactam) derivatives of 6-nitro-1H-indazole, which were subsequently evaluated for various biological activities. scielo.br This positions the compound as a key intermediate in the development of new molecules with potential therapeutic applications, a central theme in advanced indazole research. scielo.brnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

ethyl 2-(6-nitroindazol-1-yl)acetate

InChI

InChI=1S/C11H11N3O4/c1-2-18-11(15)7-13-10-5-9(14(16)17)4-3-8(10)6-12-13/h3-6H,2,7H2,1H3

InChI Key

UMSSNTLFYVEQOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 6 Nitro 1h Indazol 1 Yl Acetate and Functionalized Indazole Derivatives

General Strategies for Indazole Core Construction

The synthesis of the indazole ring system is a foundational step in accessing a wide array of derivatives. Various strategies have been developed, ranging from classical cyclization reactions to modern catalytic methods, to efficiently construct this bicyclic heterocycle.

Cyclization Reactions for Indazole Formation

Cyclization reactions are a cornerstone of indazole synthesis, often involving the formation of the crucial N-N bond to close the pyrazole (B372694) ring. A variety of starting materials can be employed.

From o-Alkylazobenzenes: An electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes can yield 2H-indazole derivatives. organic-chemistry.org This method represents a direct approach to benzylic C-H functionalization without the need for catalysts or external chemical oxidants. organic-chemistry.org Iodine-mediated intramolecular oxidative annulation of o-alkylazoarenes is another route to produce indazoles. caribjscitech.com

From Hydrazine (B178648) Derivatives: The reaction of hydrazine derivatives with suitable precursors is a common and versatile method. For instance, 2-substituted aromatic aldehydes can react with hydrazine hydrate (B1144303) to form 1H-indazoles. researchgate.net Similarly, a two-step synthesis from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence to give 3-aminoindazoles. organic-chemistry.org A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) also yields 2-aryl-2H-indazoles. caribjscitech.com

Other Cyclization Strategies: A one-pot, metal-free reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives provides indazoles in very good yields under mild conditions. organic-chemistry.org Another approach involves the [3+2] cycloaddition of diazo compounds with o-(trimethylsilyl)aryl triflates, which offers a direct route to a wide range of substituted indazoles. organic-chemistry.org

Catalyst-Based Approaches in Indazole Synthesis

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and indazoles are no exception. These methods often offer high efficiency, selectivity, and functional group tolerance. benthamdirect.com

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts have been employed in the synthesis of functionalized 1H-indazoles through a double C-H activation and cross-coupling of aldehyde phenylhydrazones. researchgate.net Another Rh(III)-catalyzed reaction involves the interaction between azobenzene (B91143) and an aldehyde, followed by cyclization and aromatization. caribjscitech.com

Copper/Palladium-Catalyzed Cyclizations: Copper and palladium catalysts are widely used in C-N bond-forming reactions to construct the indazole core. A copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide is an effective method for synthesizing 2H-indazoles. organic-chemistry.orgcaribjscitech.com Palladium catalysis is utilized in the intramolecular amination of aryl halides to form various substituted indazoles. organic-chemistry.orgsamipubco.com For example, 2-aryl-2H-indazoles can be synthesized from N-aryl-N-(o-bromobenzyl)hydrazines via palladium-catalyzed intramolecular amination. organic-chemistry.org

The table below summarizes key catalyst-based approaches for indazole synthesis.

Catalyst SystemReactantsProduct TypeReference
Rhodium(III)Aldehyde phenylhydrazones1H-Indazoles researchgate.net
Rhodium(III)Azobenzene, AldehydeN-Aryl-2H-indazoles caribjscitech.comnih.gov
Copper(I)2-Bromobenzaldehyde, Primary amine, Sodium azide2H-Indazoles organic-chemistry.orgcaribjscitech.com
Palladium2-Bromobenzonitriles, Benzophenone hydrazone3-Aminoindazoles organic-chemistry.org
PalladiumN-Aryl-N-(o-bromobenzyl)hydrazines2-Aryl-2H-indazoles organic-chemistry.org

Acid/Base-Catalyzed and Green Chemistry Methodologies for Indazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods. benthamdirect.com These approaches often utilize milder reaction conditions, recyclable catalysts, and less hazardous solvents. researchgate.netingentaconnect.com

Acid/Base Catalysis: Acid and base catalysts are effective in promoting the synthesis of indazoles. benthamdirect.comresearchgate.net For example, ammonium (B1175870) chloride, a mild acid, has been used to catalyze the synthesis of 1-H-indazoles from ortho-hydroxybenzaldehyde and hydrazine hydrate in ethanol (B145695). samipubco.com This grinding protocol is noted for being environmentally friendly, offering high yields in short reaction times. samipubco.com

Green Chemistry Approaches: The principles of green chemistry have been applied to indazole synthesis to reduce waste and energy consumption. One notable example is the use of lemon peel powder as a natural, green, and efficient catalyst for the synthesis of bioactive 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate. researchgate.net This reaction is performed under ultrasonic irradiation, which often leads to higher yields and shorter reaction times compared to conventional methods. researchgate.net Using polyethylene (B3416737) glycol (PEG) as a green solvent in the copper(I) oxide nanoparticle-catalyzed synthesis of 2H-indazoles is another example of a more sustainable approach. organic-chemistry.org

Regioselective Functionalization at the Indazole Nitrogen Atoms

The indazole ring possesses two nitrogen atoms (N1 and N2) that can be functionalized, leading to the formation of regioisomers. Controlling the regioselectivity of these reactions is a significant challenge in indazole chemistry, as the biological activity of the resulting compounds often depends on the position of the substituent. nih.govresearchgate.net The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.gov

N1-Alkylation Strategies for 1H-Indazoles using Alpha-Halo Esters

The direct alkylation of the indazole ring is a common method for introducing substituents at the nitrogen atoms. The synthesis of the title compound, ethyl (6-nitro-1H-indazol-1-yl)acetate, is a prime example of a highly selective N1-alkylation reaction. This transformation is achieved by reacting 6-nitro-1H-indazole with ethyl bromoacetate (B1195939), an alpha-halo ester. researchgate.net

The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) in the presence of a base, such as potassium carbonate, and a catalytic amount of a phase-transfer catalyst like tetra-n-butylammonium iodide. researchgate.net The use of alpha-halo esters, ketones, amides, and bromoacetonitrile (B46782) generally provides good to excellent yields of the desired N1-substituted products. researchgate.netdocumentsdelivered.com This high selectivity for the N1 position is often attributed to thermodynamic control. researchgate.net

A summary of the synthesis of this compound is provided below.

Starting MaterialReagentBase / CatalystSolventProductReference
6-nitro-1H-indazoleEthyl bromoacetateK₂CO₃ / Tetra-n-butylammonium iodideTHFThis compound researchgate.net

Methods for Controlling Regioselectivity (N1 vs. N2 Isomers) in Alkylation Reactions

Achieving selective alkylation at either the N1 or N2 position is crucial for synthesizing specific, biologically active molecules. The outcome of the alkylation reaction is highly dependent on several factors, including the choice of base, solvent, alkylating agent, and the electronic and steric properties of substituents on the indazole ring. nih.gov

Favoring N1-Alkylation: A promising system for selective N1-alkylation involves using sodium hydride (NaH) as the base in tetrahydrofuran (THF). nih.govresearchgate.net This combination has shown high N1-regioselectivity (>99%) for various substituted indazoles. researchgate.net DFT calculations suggest that a chelation mechanism, where a cation coordinates with the N2-atom and a nearby substituent, can favor the formation of N1-substituted products. beilstein-journals.orgnih.gov Thermodynamic equilibration processes, particularly with α-halo carbonyl electrophiles, also tend to favor the more stable N1-substituted product. nih.gov

Favoring N2-Alkylation: While N1-alkylation is often thermodynamically favored, certain conditions can promote the formation of the N2 isomer. For example, N-alkylation of indazoles under Mitsunobu conditions often shows a strong preference for the formation of the N2 regioisomer. nih.gov Additionally, a highly selective N2-alkylation of indazoles with diazo compounds has been achieved using trifluoromethanesulfonic acid (TfOH) as a catalyst in a metal-free system, providing excellent yields and high regioselectivity. The steric and electronic effects of substituents on the indazole ring can also direct alkylation to the N2 position; for instance, indazoles with a nitro (NO₂) or carboxylate (CO₂Me) group at the C-7 position show excellent N2 regioselectivity. researchgate.net

The following table outlines reaction conditions that influence regioselectivity in indazole alkylation.

Desired IsomerBase / CatalystSolventKey Factors / ReagentsReference
N1Sodium Hydride (NaH)Tetrahydrofuran (THF)Generally favors the thermodynamic product. nih.govresearchgate.net
N1Cesium Carbonate (Cs₂CO₃)N/AChelation mechanism proposed. beilstein-journals.orgnih.gov
N2Mitsunobu ConditionsTetrahydrofuran (THF)Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃) nih.gov
N2Trifluoromethanesulfonic acid (TfOH)N/ADiazo compounds as alkylating agents.
N2N/AN/AC-7 substituents like NO₂ or CO₂Me. researchgate.net

Introduction and Manipulation of the Nitro Group at Position 6

The strategic placement and subsequent transformation of a nitro group at the 6-position of the indazole ring are pivotal in the synthesis of various functionalized derivatives, including this compound. This section explores the synthetic pathways to introduce the nitro group and its chemical modifications.

The synthesis of 6-nitroindazole (B21905), the direct precursor for this compound, can be achieved through several established methods. A common and effective approach involves the cyclization of 2-methyl-5-nitroaniline (B49896). google.com In a typical procedure, 2-methyl-5-nitroaniline undergoes diazotization followed by an intramolecular cyclization to yield 6-nitroindazole. One patented method describes reacting 2-methyl-5-nitroacetanilide with sodium nitrite (B80452) in the presence of an alkanoic acid and a dehydrating agent at temperatures above 50°C, resulting in a high yield of 6-nitroindazole. google.com This process has been reported to produce up to a 96.1% yield of a product containing 97.8% 6-nitroindazole. google.com

Another well-documented route is the diazotization of 5-nitroaniline derivatives, followed by ring closure to form the indazole core with the nitro group at the desired 6-position. For instance, the diazotization of 2-ethyl-5-nitroaniline (B1661927) with tert-butyl nitrite in glacial acetic acid affords 3-methyl-6-nitroindazole in high yield (98%). chemicalbook.com Similarly, using sodium nitrite in acetic acid can also effect this transformation, albeit with a lower reported yield of 40.5%. chemicalbook.com

Furthermore, nucleophilic aromatic substitution (SNAr) reactions provide an alternative pathway. For example, reacting 2-fluoro-5-nitrobenzaldehyde (B1301997) with hydrazine hydrate in DMF at room temperature can produce 6-nitro-1H-indazole in high yields. nih.gov

Table 1: Comparison of Synthetic Routes to 6-Nitroindazole Precursors
Starting MaterialReagentsProductYieldReference
2-Methyl-5-nitroacetanilideSodium nitrite, Alkanoic acid, Dehydrating agent6-Nitroindazole96.1% (97.8% purity) google.com
2-Ethyl-5-nitroanilinetert-Butyl nitrite, Glacial acetic acid3-Methyl-6-nitroindazole98% chemicalbook.com
2-Ethyl-5-nitroanilineSodium nitrite, Glacial acetic acid3-Methyl-6-nitroindazole40.5% chemicalbook.com
2-Fluoro-5-nitrobenzaldehydeHydrazine hydrate, DMF6-Nitro-1H-indazoleHigh nih.gov

The nitro group at the 6-position of the indazole ring is a versatile functional group that can be readily transformed into an amino group, providing a key intermediate for further derivatization. The reduction of the nitro group to an amine is a common and crucial step in the synthesis of many biologically active indazole derivatives.

Several reducing agents and conditions can be employed for this transformation. Catalytic hydrogenation is a widely used and efficient method. For instance, 6-nitro-1H-indazole can be reduced to 6-amino-1H-indazole in 94% yield using 10% palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere in methanol. chemicalbook.com

Alternatively, metal-based reducing systems are also effective. Metals such as iron (Fe), tin (Sn), and zinc (Zn) in the presence of an acid source can achieve the reduction of the nitro group. For example, the reduction of a 6-nitroindazole derivative to the corresponding 6-amino compound has been accomplished using iron metal in an aqueous solution of ammonium chloride. Another reported method involves the use of tin(II) chloride in concentrated hydrochloric acid to reduce 3-methyl-6-nitroindazole. chemicalbook.com

Table 2: Methods for the Reduction of 6-Nitroindazole to 6-Aminoindazole
Starting MaterialReagents and ConditionsProductYieldReference
6-Nitro-1H-indazole10% Pd/C, H₂ (1 atm), Methanol, Overnight6-Amino-1H-indazole94% chemicalbook.com
6-Nitroindazole derivativeIron metal, Aqueous ammonium chloride6-Aminoindazole derivativeNot specified
3-Methyl-6-nitroindazoleTin(II) chloride, Concentrated HCl3-Methyl-6-aminoindazoleNot specified chemicalbook.com

Ester Functionalization and Subsequent Derivatizations

The introduction of an ester group, specifically the ethyl acetate (B1210297) moiety at the N1 position of the indazole ring, is a key step in the synthesis of the target compound. This section covers the methodologies for ester formation and the subsequent chemical transformations of the ester group.

The alkylation of the indazole nitrogen is a common strategy to introduce the ester functional group. The reaction of 6-nitro-1H-indazole with an appropriate ethyl haloacetate is a direct method for the synthesis of this compound.

A specific procedure for the synthesis of this compound involves the reaction of 6-nitro-1H-indazole with ethyl bromoacetate in tetrahydrofuran (THF) in the presence of potassium carbonate and a catalytic amount of tetra-n-butylammonium iodide. researchgate.net The reaction is carried out at room temperature for 48 hours. researchgate.net This N-alkylation can also be performed using ethyl chloroacetate (B1199739) in the presence of a base. researchgate.net Common conditions for such alkylations include using sodium hydride (NaH) in dimethylformamide (DMF) or potassium carbonate (K₂CO₃) in acetone, often with the addition of potassium iodide (KI) as a catalyst to facilitate the SN2 reaction. researchgate.net

A one-pot synthesis has also been developed for N-alkylated indazoles starting from 2-methylanilines. This method involves diazotization and intramolecular cyclization, followed by N-alkylation with ethyl chloroacetate in the presence of citric acid in an ethanol/water mixture. primescholars.com

Table 3: Methodologies for the Synthesis of this compound
Starting MaterialReagents and ConditionsProductReference
6-Nitro-1H-indazoleEthyl bromoacetate, K₂CO₃, Tetra-n-butylammonium iodide, THF, 48h, RTThis compound researchgate.net
6-Nitro-1H-indazoleEthyl chloroacetate, NaH, DMFThis compound researchgate.net
6-Nitro-1H-indazoleEthyl chloroacetate, K₂CO₃, KI (cat.), AcetoneThis compound researchgate.net
2-Methyl-4-nitroaniline1. NaNO₂, Citric acid, EtOH/H₂O; 2. Ethyl chloroacetateThis compound primescholars.com

The ester group in this compound is a versatile handle for further functionalization. It can undergo various chemical transformations, including hydrolysis, amidation, and reduction.

Hydrolysis to Carboxylic Acid: The ester can be hydrolyzed to the corresponding carboxylic acid, (6-nitro-1H-indazol-1-yl)acetic acid, under either acidic or basic conditions. chemguide.co.uklibretexts.org Basic hydrolysis, often referred to as saponification, is typically carried out by heating the ester with a dilute alkali such as sodium hydroxide (B78521) solution. chemguide.co.ukprexams.com This reaction is generally irreversible and proceeds to completion. chemguide.co.uk Acid-catalyzed hydrolysis, using a dilute acid like hydrochloric or sulfuric acid, is a reversible process and requires an excess of water to drive the reaction towards the products. chemguide.co.uk

Amide Formation: The ester can be converted into an amide by reacting it with an amine. This transformation can be achieved directly, though often the corresponding carboxylic acid is first generated and then coupled with an amine using a coupling agent. Common methods for amide synthesis from carboxylic acids include activation with reagents like thionyl chloride to form an acyl chloride, which then readily reacts with an amine. fishersci.itrsc.org Alternatively, various peptide coupling reagents such as HBTU, DCC, or EDC can be used to facilitate the reaction between the carboxylic acid and the amine. fishersci.it A one-pot method for amide synthesis from carboxylic acids and amines using propylphosphonic anhydride (B1165640) (T3P®) has also been reported. organic-chemistry.org

Reduction to Alcohol: The ester group can be reduced to the corresponding primary alcohol, 2-(6-nitro-1H-indazol-1-yl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. The reduction of ethyl acetate to ethanol has been studied using various catalysts, including nickel-based catalysts. nih.gov While these studies focus on the reduction of a simple ester, the principles can be applied to more complex molecules like this compound.

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For ethyl (6-nitro-1H-indazol-1-yl)acetate, both ¹H-NMR and ¹³C-NMR spectroscopy are invaluable for confirming the connectivity of atoms and for distinguishing between potential isomers.

¹H-NMR and ¹³C-NMR Analysis of Indazole Derivatives

The ¹H-NMR spectrum of an N-substituted indazole derivative like this compound is expected to exhibit characteristic signals for the aromatic protons of the indazole ring system, as well as signals corresponding to the ethyl acetate (B1210297) substituent. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the nitro group and the position of substitution on the indazole ring.

Similarly, the ¹³C-NMR spectrum provides crucial information regarding the carbon framework of the molecule. Each unique carbon atom in the indazole ring and the ethyl acetate moiety will give rise to a distinct signal, with its chemical shift being dependent on its hybridization and electronic environment.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Related 6-Nitro-1H-Indazole Derivative

Assignment ¹H-NMR (CDCl₃, 300 MHz) δ (ppm) ¹³C-NMR (CDCl₃, 75 MHz) δ (ppm)
Ar-H7.86-8.35 (m, 4H)118.7 (C-4)
120.4 (C-7)
122.2 (C-5)
126.1 (C-3a)
135.7 (C-7a)
136.2 (C-6)
137.0 (C-3)
N-CH₂4.26 (t, J = 7.45 Hz, 2H)47.1 (C-8)
Cl-CH₂3.41 (t, J = 7.45 Hz, 2H)42.8 (C-9)

Note: Data is for 1-(2-chloroethyl)-6-nitro-1H-indazole. The chemical shifts for this compound are expected to be in a similar range, with additional signals for the ethyl ester group.

Diagnostic NMR Features for Distinguishing N1 and N2 Indazole Isomers

A critical aspect of the synthesis of N-substituted indazoles is the potential for the formation of two regioisomers: the N1- and N2-substituted products. NMR spectroscopy, particularly advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC), is a powerful tool for differentiating between these isomers. nih.govd-nb.info

For N1-substituted indazoles, a key diagnostic feature in the ¹H-¹³C HMBC spectrum is the correlation between the protons of the N-alkyl substituent and the C-7a carbon of the indazole ring. Conversely, for N2-substituted isomers, a correlation is observed between the N-alkyl protons and the C-3 carbon, with no corresponding correlation to C-7a. d-nb.info These distinct correlation patterns provide an unambiguous method for assigning the correct regiochemistry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the ester carbonyl group, and the aromatic ring system.

While the specific IR spectrum for this compound is not provided in the search results, the typical absorption ranges for its key functional groups are well-established. For instance, the IR spectrum of the related compound 1-(2-chloroethyl)-6-nitro-1H-indazole displays characteristic peaks for the nitro group and the aromatic C=C bonds. scielo.br

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch1500 - 1560
Nitro (NO₂) Symmetric Stretch1300 - 1370
Ester Carbonyl (C=O) Stretch1735 - 1750
Aromatic C=C Stretch1400 - 1600
C-N Stretch1000 - 1350
C-O Stretch1000 - 1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 249.23 g/mol . researchgate.net

In a mass spectrum of this compound, a molecular ion peak (M⁺) would be expected at m/z 249. The fragmentation pattern would likely involve the loss of the ethyl group, the ethoxycarbonyl group, and the nitro group, leading to the formation of characteristic fragment ions. Analysis of these fragments can help to confirm the structure of the parent molecule. For example, in the FAB-mass spectrum of 1-(2-chloroethyl)-6-nitro-1H-indazole, the molecular ion peak was observed at m/z 225. scielo.br

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is a powerful technique that provides the most precise information about the three-dimensional arrangement of atoms in a crystalline solid. A detailed crystallographic study of this compound has been reported, offering a definitive determination of its solid-state molecular architecture. researchgate.net

The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains two independent molecules, which exhibit slight conformational differences, primarily in the orientation of the ethyl acetate side chain. The indazole ring system is essentially planar, and the nitro group is nearly coplanar with the ring. The packing of the molecules in the crystal lattice is stabilized by a network of C-H···O hydrogen bonds and N-O···π interactions. researchgate.net

Table 3: Crystal Data and Structure Refinement for this compound researchgate.net

Parameter Value
Empirical formulaC₁₁H₁₁N₃O₄
Formula weight249.23
Temperature100 K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 12.6867 (6) Å
b = 21.7492 (10) Å
c = 8.1393 (4) Å
α = 90°
β = 90.772 (1)°
γ = 90°
Volume2245.64 (18) ų
Z8
Density (calculated)1.474 Mg/m³

Advanced Spectroscopic Techniques for Investigating Electronic Structures

Beyond the standard characterization methods, advanced spectroscopic techniques, often coupled with computational methods, can provide deeper insights into the electronic structure of molecules like this compound. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic distribution within the indazole ring system.

Studies on related nitroindazole derivatives have employed techniques such as cyclic voltammetry and electron spin resonance (ESR) spectroscopy, in conjunction with Density Functional Theory (DFT) computations, to investigate their redox properties and the electronic distribution in their radical anions. benthamdirect.comnih.gov These studies have highlighted the differences in electronic structure between N1- and N2-substituted isomers. Such approaches could be applied to this compound to understand its electron-accepting capabilities and the nature of its low-lying unoccupied molecular orbitals, which are often implicated in the mechanisms of action for biologically active nitroaromatic compounds.

Computational Chemistry and Theoretical Investigations of Indazole Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the molecular and electronic structures of organic compounds. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it ideal for analyzing molecules of moderate size like ethyl (6-nitro-1H-indazol-1-yl)acetate.

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. Geometry optimization calculations search the potential energy surface for a minimum, corresponding to a stable three-dimensional structure. The results of these calculations, such as bond lengths, bond angles, and dihedral angles, can be directly compared with experimental data from techniques like X-ray crystallography.

For this compound, X-ray diffraction data provides an experimental benchmark for theoretical models. researchgate.net The indazole ring system is essentially planar, a feature that DFT calculations on related nitroindazole systems accurately reproduce. nih.gov The key structural parameters obtained from crystallography serve as a validation for the chosen computational method (e.g., B3LYP functional with a suitable basis set).

Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, significant conformational flexibility exists in the ethyl acetate (B1210297) substituent, specifically through rotation around the N1-C(H2) and C(H2)-C(O) bonds. Crystallographic studies have shown that the acetate group can adopt a conformation that is nearly perpendicular to the plane of the indazole ring. researchgate.net In the solid state, the ethyl chain of this compound has been observed to exhibit positional disorder, indicating the presence of multiple low-energy conformations. researchgate.net Computational potential energy surface scans can map these rotational barriers to identify the most stable conformers and the energy required to interconvert them. unicamp.brnih.gov

Table 1: Selected Experimental Bond Lengths and Angles for this compound This table is based on experimental crystallographic data and serves as a reference for comparison with computationally optimized geometries.

Parameter Molecule 1 (Å or °) Molecule 2 (Å or °)
Bond Lengths
N1-N2 1.358 1.360
N1-C7A 1.381 1.380
N2-C3 1.332 1.334
C6-N3 (Nitro) 1.467 1.467
N1-C8 (Acetate) 1.462 1.460
C8-C9 (C=O) 1.506 1.503
C9=O1 1.205 1.207
Bond Angles
C7A-N1-N2 112.5 112.4
C3-N2-N1 105.1 105.2
C7A-N1-C8 129.0 129.2
N2-N1-C8 118.5 118.4

Data sourced from crystallographic information for C11H11N3O4. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.com

For this compound, the electronic character is defined by the electron-rich indazole ring and the strongly electron-withdrawing nitro (-NO2) and ester (-COOEt) groups.

HOMO: The HOMO is expected to be primarily localized over the fused indazole ring system. The electron density at the N2 atom and certain carbon atoms of the benzene (B151609) ring would be significant, indicating these are the primary sites for electrophilic attack.

LUMO: The LUMO is anticipated to have high coefficients on the nitro group and the C4 and C7 atoms of the indazole ring. This distribution highlights the electrophilic nature of the molecule and the most probable sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org The presence of the nitro group significantly lowers the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted indazole, thereby increasing its reactivity toward nucleophiles.

Table 2: Conceptual Frontier Molecular Orbital Properties and Reactivity Implications This table illustrates the expected characteristics of the frontier orbitals for this compound based on FMO theory.

Orbital Expected Localization Predicted Reactivity
HOMO Indazole ring system (particularly N2 and the benzene moiety) Nucleophilic character; site of reaction with electrophiles.
LUMO Nitro group and atoms C4/C7 of the indazole ring Electrophilic character; site of reaction with nucleophiles.

| HOMO-LUMO Gap | Relatively small (due to nitro group) | High chemical reactivity and polarizability. |

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, aiding in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). mdpi.comscirp.org By calculating the ¹H and ¹³C chemical shifts for a proposed structure and comparing them to experimental spectra, one can gain confidence in the structural assignment. The accuracy of these predictions depends on the level of theory, basis set, and inclusion of solvent effects.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to the normal modes of a molecule. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental data from FT-IR and Raman spectroscopy. scirp.org This analysis allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and rocking. For this compound, key predicted vibrations would include the asymmetric and symmetric stretches of the nitro (NO2) group, the carbonyl (C=O) stretch of the ester, and various C-H and ring stretching modes. researchgate.netresearchgate.net

Table 3: Key Vibrational Modes and Typical Experimental Frequency Ranges This table lists important functional group vibrations relevant to this compound and their generally accepted frequency ranges, which can be precisely calculated using DFT.

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
C-H Stretch (Aromatic) Indazole Ring 3000 - 3100
C-H Stretch (Aliphatic) Ethyl Acetate Group 2850 - 3000
C=O Stretch Ester Carbonyl 1735 - 1750
N=O Asymmetric Stretch Nitro Group 1500 - 1570
N=O Symmetric Stretch Nitro Group 1300 - 1370

Theoretical Modeling of Reaction Mechanisms and Reaction Pathways

Beyond static molecular properties, computational chemistry provides a dynamic view of chemical reactions, allowing for the exploration of reaction mechanisms, the identification of transient species like transition states, and the determination of reaction kinetics.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. mdpi.com DFT calculations are instrumental in locating the geometry of these fleeting structures. By confirming the TS structure (characterized by a single imaginary frequency in the vibrational analysis) and tracing the reaction path, the mechanism can be validated. researchgate.net

The energy difference between the reactants and the transition state is the activation energy (Ea). This value is crucial as it determines the rate of the reaction. The synthesis of this compound involves the N-alkylation of 6-nitroindazole (B21905). This reaction can potentially yield two different products: the N1- and N2-substituted isomers. DFT calculations can model the reaction pathways for both N1 and N2 alkylation, locate the respective transition states, and calculate their activation energies. nih.govwuxibiology.com A lower activation energy for the N1 pathway would explain the observed regioselectivity for the formation of the title compound. beilstein-journals.orgbeilstein-journals.org These models often reveal that steric and electronic factors, as well as the nature of the base and solvent, dictate the energetic preference for one transition state over the other. beilstein-journals.org

Chemical reactions can proceed through different mechanistic pathways, most commonly ionic (heterolytic) or radical (homolytic) pathways. rsc.org Computational modeling can help distinguish between these possibilities by evaluating the energetics of the proposed intermediates and transition states for each path.

Ionic Pathway: The synthesis of this compound from 6-nitroindazole and an ethyl haloacetate proceeds through a classic ionic pathway. researchgate.net In the presence of a base, the acidic N-H proton of the indazole is removed to form an indazolide anion. This nucleophilic anion then attacks the electrophilic α-carbon of the ethyl haloacetate in a bimolecular nucleophilic substitution (SN2) reaction. DFT can model this entire process, calculating the stability of the anion and the energy barrier of the subsequent substitution step.

Radical Pathways: While its synthesis is ionic, the nitroaromatic nature of this compound makes it susceptible to reactions involving radical intermediates, particularly under reductive conditions. nih.gov Nitroaromatic compounds are known to readily accept an electron to form a nitro radical-anion (ArNO₂⁻•). nih.gov Theoretical calculations can be used to determine the electron affinity of the molecule and the spin density distribution in the resulting radical-anion. Such calculations would show that the unpaired electron is largely delocalized over the nitro group and the π-system of the indazole ring. This information is key to predicting the subsequent reactions of this radical intermediate, which could involve dimerization, fragmentation, or further reduction.

Analysis of Intermolecular Interactions and Hydrogen Bonding via Theoretical Approaches

The arrangement of molecules in the solid state and their interactions in biological systems are governed by a complex network of intermolecular forces. For indazole derivatives, including this compound, understanding these non-covalent interactions is crucial for predicting crystal packing, physicochemical properties, and receptor binding affinity. Theoretical and computational chemistry provide powerful tools to dissect and quantify these forces.

In the crystalline structure of this compound, the molecular packing is directed by a combination of C—H⋯O hydrogen bonds and N—O⋯π interactions involving the nitro group and the aromatic rings. researchgate.net While crystallography provides a static picture of these interactions, theoretical methods offer deeper insights into their nature and energetics.

One of the most robust methods for analyzing intermolecular interaction energies is Symmetry-Adapted Perturbation Theory (SAPT). github.ionumberanalytics.com SAPT decomposes the total interaction energy between molecules into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals forces). github.ionumberanalytics.comnih.govnih.gov This decomposition is invaluable for understanding the fundamental nature of the forces holding molecules together. For instance, a study on arylsulphonyl indazole derivatives interacting with amino acid residues in a kinase pocket used SAPT0 calculations to quantify these components, revealing the relative contributions of polar and hydrophobic interactions. nih.gov

Below is a representative table illustrating the kind of data obtained from SAPT0 calculations for the interaction of an indazole derivative with different amino acid residues, showcasing the energy components in kcal/mol.

Table 1: Example of SAPT0 Interaction Energy Decomposition for an Indazole System

Interacting Residue Electrostatics (kcal/mol) Exchange (kcal/mol) Induction (kcal/mol) Dispersion (kcal/mol) Total Energy (kcal/mol)
Ala866 -5.32 5.67 -1.48 -5.14 -6.27
Glu917 -15.85 9.60 -3.90 -7.14 -17.29
Cys919 -4.92 5.80 -2.57 -4.02 -5.71

Data derived from a study on arylsulphonyl indazole derivatives and are presented here for illustrative purposes of the theoretical approach. nih.gov

Density Functional Theory (DFT) is another cornerstone of computational investigation in this area. jmaterenvironsci.com DFT calculations, often using functionals like B3LYP, are employed to optimize the geometry of molecular systems and to calculate various electronic properties that influence intermolecular interactions. jmaterenvironsci.com These properties include molecular electrostatic potential (MEP) surfaces, which visualize electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack and hydrogen bonding. acs.org Furthermore, theoretical calculations can provide a sound basis for interpreting experimental data, such as NMR chemical shifts, by correlating them with the calculated electronic structures. nih.gov

Other advanced techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are also utilized. QTAIM analyzes the topology of the electron density to characterize the nature of chemical bonds and non-covalent interactions. acs.org Hirshfeld surface analysis provides a method for visualizing and quantifying different types of intermolecular contacts within a crystal lattice, offering a detailed fingerprint of the crystal packing environment. acs.org

Computational Approaches to Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. core.ac.uknih.gov These models are powerful predictive tools in materials science and medicinal chemistry, allowing for the estimation of properties for novel compounds without the need for experimental synthesis and testing. nih.govaidic.it For indazole systems and related nitroaromatic compounds, QSPR has been applied to predict a range of properties from biological activity to thermal stability. nih.govmdpi.com

The development of a QSPR model typically involves several key steps:

Data Set Curation: A series of structurally related compounds with experimentally determined values for the property of interest is compiled.

Descriptor Calculation: A large number of numerical descriptors that encode different aspects of the molecular structure are calculated for each compound. These can be constitutional, topological, geometrical, or quantum-chemical in nature. nih.gov

Model Generation: Statistical methods, most commonly multilinear regression (MLR), are used to build a mathematical equation that relates a subset of the calculated descriptors to the target property. nih.gov

Validation: The model's robustness and predictive power are rigorously assessed through internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model development). nih.govresearchgate.net

For instance, QSPR studies have been successfully developed for nitroaromatic compounds to predict their thermal stability, a critical parameter for safety and handling. nih.gov In these studies, descriptors derived from DFT calculations, such as the charges on nitro groups or energies of molecular orbitals (EHOMO, ELUMO), are often found to be critical for building accurate models. aidic.itmdpi.com

The table below presents examples of molecular descriptors that are commonly employed in QSPR studies of nitroaromatic and heterocyclic systems.

Table 2: Common Molecular Descriptors Used in QSPR Models

Descriptor Class Specific Descriptor Examples Information Encoded
Constitutional Molecular Weight, Number of nitro groups, Number of single bonds Basic molecular composition and atom counts. aidic.it
Topological Zagreb Index, Balaban J index Molecular connectivity and branching.
Geometrical Molecular surface area, Molecular volume 3D shape and size of the molecule.
Quantum-Chemical EHOMO (Energy of Highest Occupied Molecular Orbital), ELUMO (Energy of Lowest Unoccupied Molecular Orbital), Dipole Moment, Partial atomic charges (e.g., on NO2 groups) Electronic structure, reactivity, and polarity. mdpi.com
Physicochemical Octanol-water partition coefficient (logP) Hydrophobicity and transport characteristics. mdpi.com

This table lists general descriptor types used in QSPR studies on related compound classes. aidic.itmdpi.com

In the context of drug discovery, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. These methods correlate the biological activity of ligands with their 3D steric and electrostatic fields. Such studies on indazole derivatives have provided frameworks for designing new inhibitors with enhanced potency against specific biological targets, like Hypoxia-Inducible Factor-1α (HIF-1α). By mapping regions where steric bulk or specific electrostatic charges are favorable or unfavorable, these models guide the rational design of more effective molecules.

Chemical Reactivity and Derivatization Strategies for Ethyl 6 Nitro 1h Indazol 1 Yl Acetate Analogues

Transformations at the Indazole Aromatic Core

The indazole ring system, particularly when substituted with a deactivating nitro group, presents a unique landscape for further functionalization. The electronic properties of the bicyclic system and the influence of existing substituents dictate the feasibility and regioselectivity of aromatic substitution reactions.

The benzene (B151609) portion of the indazole core is susceptible to functionalization, though the presence of the electron-withdrawing nitro group at the C6 position significantly influences the outcome of these reactions.

Halogenation: Direct halogenation of the benzene ring of 6-nitroindazole (B21905) derivatives is a key step for introducing a handle for subsequent cross-coupling reactions. chim.it Halogenation reactions, such as bromination and iodination, are of particular interest as they pave the way for a variety of structural modifications. chim.it For instance, 3-iodoindazoles can be prepared in good yields by treating the corresponding indazole with iodine (I₂) and potassium hydroxide (B78521) (KOH) in dimethylformamide (DMF). chim.it While this example pertains to the C3 position of the pyrazole (B372694) ring, similar principles of electrophilic aromatic substitution can be considered for the benzene ring, albeit with the strong deactivating effect of the C6-nitro group.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Once a halogen is installed at a specific position on the benzene ring (e.g., C5 or C7, as C6 is occupied by the nitro group), reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce a wide range of substituents. These reactions are instrumental in modifying purine (B94841) nucleosides at the C6 position and can be conceptually applied to the indazole system. nih.gov

The following table summarizes potential site-selective functionalization strategies on the 6-nitroindazole core:

Reaction TypeReagents and ConditionsTarget PositionProduct Type
IodinationI₂, KOH, DMFC3, C5, C7Iodo-indazole derivative
BrominationNBS, acid catalystC3, C5, C7Bromo-indazole derivative
Suzuki CouplingArylboronic acid, Pd catalyst, baseC5 or C7 (from halo-derivative)Aryl-substituted indazole
Heck CouplingAlkene, Pd catalyst, baseC5 or C7 (from halo-derivative)Alkenyl-substituted indazole

The reactivity of the indazole core towards aromatic substitution is fundamentally governed by the electron distribution within the ring system.

Electrophilic Aromatic Substitution (EAS): The 6-nitro-1H-indazole ring is strongly deactivated towards electrophilic attack due to the potent electron-withdrawing nature of the nitro group. wikipedia.orglibretexts.org This deactivation makes typical EAS reactions like nitration, sulfonation, and Friedel-Crafts reactions challenging. wikipedia.orgmasterorganicchemistry.com Any further electrophilic substitution would be directed to the positions meta to the nitro group, which are C5 and C7. However, forcing conditions are often required, and the yields may be low. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution. youtube.comnih.govlibretexts.org This is particularly true for positions ortho and para to the nitro group. In the case of 6-nitroindazole, the C5 and C7 positions are activated towards nucleophilic attack. If a suitable leaving group, such as a halogen, is present at one of these positions, it can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols). The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govlibretexts.org The presence of electron-withdrawing groups is crucial for stabilizing this intermediate and facilitating the reaction. youtube.comlibretexts.org

Reactivity of the Nitro Group: Selective Chemical Manipulations

The nitro group at the C6 position is a key functional handle that can be selectively transformed to introduce new functionalities. The most common and synthetically useful transformation of an aromatic nitro group is its reduction to an amino group.

The reduction of the nitro group to an amine (e.g., yielding ethyl (6-amino-1H-indazol-1-yl)acetate) dramatically alters the electronic properties of the indazole ring, converting a strongly deactivating group into a strongly activating one. This transformation opens up new avenues for derivatization, such as diazotization followed by Sandmeyer reactions or direct acylation of the amino group.

Several reagents can achieve this reduction selectively, without affecting other reducible groups like the ester.

Reagent SystemKey Features
Hydrazine (B178648) glyoxylate (B1226380) with Zn or Mg powderRapid and selective reduction at room temperature; avoids expensive catalysts like Pd or Pt.
SnCl₂ / HClA classical method for nitro group reduction.
Catalytic Hydrogenation (e.g., H₂, Pd/C)A clean and efficient method, though careful control is needed to avoid reduction of other functional groups. researchgate.net
Na₂S / S₈ (Zinin Reduction)Effective for selective reduction of one nitro group in polynitro compounds. stackexchange.com
NaBH₄ / Ni(PPh₃)₄A system for the reduction of nitroaromatics at room temperature in ethanol (B145695). jsynthchem.com

Reactions Involving the Acetate (B1210297) Ester Moiety: Diverse Synthetic Pathways

The ethyl acetate group at the N1 position offers a versatile site for modification, allowing for the introduction of a variety of functional groups through well-established ester chemistry.

The ester can be readily converted into a range of other carboxylic acid derivatives, most notably amides and hydrazides, which are common functionalities in biologically active molecules.

Amide Formation: Amides can be synthesized by direct aminolysis of the ester with a primary or secondary amine, often requiring heat or catalytic conditions. Alternatively, the ester can be first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC). A direct amidation process using phosphorus oxychloride as a condensing agent has also been reported for the synthesis of amide derivatives of nitro-imidazole carboxylic acids. derpharmachemica.com The synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides provides a relevant example of introducing N-arylacetamide moieties. mdpi.com

Hydrazide Formation: Hydrazides are typically prepared by reacting the ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in an alcoholic solvent. scielo.br This reaction is generally efficient and proceeds under mild conditions. For instance, 1-(2-chloroethyl)-6-nitro-1H-indazole has been shown to react with hydrazine hydrate to yield the corresponding hydrazino derivative. scielo.br A similar reaction with ethyl (6-nitro-1H-indazol-1-yl)acetate would yield (6-nitro-1H-indazol-1-yl)acetohydrazide, a valuable intermediate for the synthesis of various heterocyclic systems.

The ester group can be reduced to a primary alcohol, yielding 2-(6-nitro-1H-indazol-1-yl)ethanol. This transformation introduces a hydroxyl group, which can serve as a site for further derivatization, such as etherification or esterification.

The selective reduction of an ester in the presence of a nitro group requires careful choice of reducing agent. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the nitro group. Milder reducing agents or specific conditions are necessary to achieve the desired selectivity.

TransformationReagents and ConditionsProduct Functional Group
Amidation (via hydrolysis and coupling)1. LiOH or NaOH (hydrolysis) 2. Amine, DCC/EDC (coupling)Carboxamide
HydrazinolysisHydrazine hydrate, Ethanol, refluxHydrazide
Reduction to AlcoholNaBH₄/LiCl or other selective reagentsPrimary Alcohol

Cycloaddition Reactions Involving Nitroindazoles (e.g., 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Among these, 1,3-dipolar cycloadditions are particularly valuable for synthesizing five-membered heterocycles in a highly regio- and stereoselective manner. nih.govwikipedia.org In the context of nitroindazole derivatives, these reactions provide an effective strategy for introducing further heterocyclic moieties, such as pyrazoline rings, onto the indazole scaffold. This approach has been successfully employed to create novel molecular architectures with potential applications in medicinal chemistry. mdpi.com

A key strategy involves the use of nitroindazoles bearing a vinyl group, which can act as a dipolarophile in reactions with 1,3-dipoles like nitrile imines. The reactivity of N-vinyl-nitro-1H-indazoles in 1,3-dipolar cycloaddition reactions with in situ generated nitrile imines has been explored, leading to the synthesis of various nitroindazole-pyrazoline derivatives in good to excellent yields. mdpi.com

The nitrile imines are typically generated in situ from ethyl hydrazono-α-bromoglyoxylates through base-induced dehydrobromination. mdpi.com The subsequent cycloaddition with a vinyl-substituted nitroindazole proceeds to form a pyrazoline ring fused to the indazole core. The regioselectivity of this reaction is a crucial aspect, and studies have shown that the reaction of N-aryl-C-ethoxycarbonylnitrile imines with N-vinyl-nitroindazoles is highly regioselective. mdpi.com

The general scheme for this reaction can be depicted as follows: A nitroindazole is first functionalized with a vinyl group. This vinyl-nitroindazole then serves as the dipolarophile in a [3+2] cycloaddition with a nitrile imine, which is generated in situ from a suitable precursor. The product of this reaction is a pyrazoline-substituted nitroindazole.

An example of this is the reaction of 6-nitro-1-vinyl-1H-indazole with various N-aryl-C-ethoxycarbonylnitrile imines. These reactions are typically carried out in a solvent like dichloromethane (B109758) at room temperature, in the presence of a base such as cesium carbonate, to facilitate the in situ generation of the nitrile imine. mdpi.com The resulting nitroindazole-pyrazoline derivatives are obtained in high yields, demonstrating the efficiency of this synthetic route. mdpi.com

Table 1: Synthesis of Pyrazoline-Substituted Nitroindazoles via 1,3-Dipolar Cycloaddition

Entry Nitroindazole Reactant Nitrile Imine Precursor Product Yield (%)
1 6-Nitro-1-vinyl-1H-indazole Ethyl (2Z)-2-[2-(4-bromophenyl)hydrazinylidene]-2-chloroacetate Ethyl 1-(4-bromophenyl)-3-(6-nitro-1H-indazol-1-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate 85
2 6-Nitro-1-vinyl-1H-indazole Ethyl (2Z)-2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]acetate Ethyl 1-(4-chlorophenyl)-3-(6-nitro-1H-indazol-1-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate 90
3 6-Nitro-1-vinyl-1H-indazole Ethyl (2Z)-2-chloro-2-(2-phenylhydrazinylidene)acetate Ethyl 3-(6-nitro-1H-indazol-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylate 88
4 6-Nitro-1-vinyl-1H-indazole Ethyl (2Z)-2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate Ethyl 3-(6-nitro-1H-indazol-1-yl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate 82
5 6-Nitro-1-vinyl-1H-indazole Ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate Ethyl 1-(4-methoxyphenyl)-3-(6-nitro-1H-indazol-1-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate 86

Data sourced from a study on the functionalization of nitroindazoles via cycloaddition reactions. mdpi.com

The successful synthesis of these complex heterocyclic systems highlights the utility of 1,3-dipolar cycloaddition reactions as a robust method for the derivatization of nitroindazoles. The high yields and regioselectivity observed make this an attractive strategy for creating libraries of novel compounds for further investigation.

Heterodifunctionalization of Indazole Precursors

Heterodifunctionalization refers to the introduction of two different functional groups into a molecule in a single synthetic operation. This is a highly desirable strategy in organic synthesis as it can significantly increase molecular complexity in a step-economical fashion. In the context of indazole chemistry, heterodifunctionalization of precursors can provide a direct route to complex indazole derivatives.

While specific examples of heterodifunctionalization leading directly to this compound are not prominently described, the principles of this strategy can be applied to the synthesis of functionalized indazoles. One relevant approach is the heterodifunctionalization of alkynylazobenzenes, which can lead to the formation of the 2H-indazole skeleton. nih.gov This process can involve oxyamination, sulfenoamination, and diamination reactions, showcasing the versatility of this method. nih.gov Although this leads to 2H-indazoles, it demonstrates the potential of heterodifunctionalization in constructing the core indazole ring system.

Another important strategy for functionalizing the indazole core is through C-H functionalization. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of various substituents onto the indazole ring, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org For instance, the rhodium(III)-catalyzed C-H functionalization of azobenzenes with acrylates can produce 2H-indazoles. nih.gov

While these methods focus on the functionalization of the indazole ring itself, the concept can be extended to the precursors of indazoles. For example, a hypothetical heterodifunctionalization approach to an analogue of this compound could involve a precursor molecule that undergoes a reaction to simultaneously form the indazole ring and introduce a side chain.

A plausible, though currently not explicitly reported, strategy could involve a substituted o-toluidine (B26562) derivative. Through a series of reactions, one could envision a process where diazotization is followed by an intramolecular reaction that not only forms the pyrazole ring of the indazole but also incorporates a functionalized acetate side chain.

The efficient synthesis of novel 3-heteroaryl N-1-functionalized indazoles has been reported via palladium cross-coupling reactions of ethyl (3-iodo-1H-indazol-1-yl)acetate. researchgate.net This demonstrates that once the basic scaffold of a functionalized indazole acetate is in place, further diversification is readily achievable. This highlights the importance of developing efficient methods, such as heterodifunctionalization, for the initial construction of these core structures.

Exploration of Structure Reactivity and Structure Property Relationships Sar/spr in Indazole Chemistry

Methodologies for Investigating Structural Influence on Chemical Reactivity and Selectivity

The study of SAR and SPR in the context of indazoles leverages a combination of experimental and computational approaches to systematically understand the chemical consequences of structural modifications.

Experimentally, a common strategy involves the synthesis of a series of structurally related analogues. By methodically altering substituents—for example, by changing their electronic nature (electron-donating vs. electron-withdrawing) or their position on the indazole scaffold—researchers can observe the resulting changes in chemical reactivity. Kinetic studies can quantify these effects by measuring reaction rates, providing concrete data on how structural changes impact chemical behavior. Furthermore, advanced analytical techniques are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed insights into the three-dimensional structure and electronic environment of the molecules, which are critical for interpreting reactivity trends.

Computationally, theoretical chemistry offers powerful predictive tools. Methods rooted in quantum mechanics, such as Density Functional Theory (DFT), allow for the calculation of various molecular properties that correlate with reactivity. These include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), electrostatic potential maps, and atomic charges. These calculated parameters help to rationalize observed experimental outcomes and guide the design of future synthetic targets.

Impact of the Nitro Group Position on Indazole Chemical Behavior and Electronic Properties

The placement of a nitro (–NO₂) group on the indazole ring significantly alters the molecule's electronic landscape and, consequently, its chemical reactivity. chim.it The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. infinitylearn.comdoubtnut.comsvedbergopen.comresearchgate.net This strong electron-withdrawing nature reduces the electron density of the aromatic system to which it is attached. infinitylearn.comdoubtnut.com

In ethyl (6-nitro-1H-indazol-1-yl)acetate, the nitro group at the 6-position deactivates the fused benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution. Conversely, this electron withdrawal can render the ring more susceptible to nucleophilic aromatic substitution, a key consideration in planning further chemical transformations. infinitylearn.comdoubtnut.com

The electronic influence of the nitro group extends to the pyrazole (B372694) portion of the indazole core. This can affect the acidity of protons and the nucleophilicity of the nitrogen atoms, thereby influencing the course of subsequent reactions like alkylations. The precise location of the nitro group is critical; different isomers (e.g., 4-nitro, 5-nitro, 7-nitro) exhibit distinct electronic properties and reactivity profiles due to variations in resonance and inductive effects. nih.gov

PropertyDescriptionInfluence of 6-Nitro Group
Benzene Ring ReactivitySusceptibility to electrophilic or nucleophilic attack.Decreased reactivity towards electrophiles; potentially increased reactivity towards nucleophiles.
Pyrazole Ring ElectronicsElectron density and nucleophilicity of the nitrogen atoms.Reduces the nucleophilicity of the ring nitrogens, affecting alkylation reactions.
AcidityAcidity of the N-H proton in the parent 6-nitro-1H-indazole.Increases the acidity of the N-H proton compared to unsubstituted indazole.

Influence of the Acetate (B1210297) Ester Moiety on Indazole Core Reactivity and Functionalization Potential

The ethyl acetate group attached at the N1 position of the indazole ring is not merely a passive substituent; it is a versatile functional handle that significantly expands the synthetic potential of the molecule. acs.orgresearchgate.netdistantreader.org

This ester moiety can be readily transformed into other functional groups. For instance, hydrolysis of the ester yields the corresponding carboxylic acid, (6-nitro-1H-indazol-1-yl)acetic acid. This acid can then serve as a precursor for the synthesis of amides, other esters, or acid chlorides, providing a gateway to a diverse array of new indazole derivatives. acs.org

Electronically, the acetate ester group is weakly electron-withdrawing, which subtly modulates the electronic character of the indazole core. Perhaps more importantly, the methylene (B1212753) (–CH₂–) group positioned between the indazole nitrogen and the ester carbonyl is activated. The protons on this carbon are acidic enough to be removed by a suitable base, generating a reactive carbanion. This intermediate can then be used in various carbon-carbon bond-forming reactions, such as alkylations, allowing for the construction of more complex molecular architectures.

Role of Regiochemical Control (N1- vs. N2-Substitution) in Directing Chemical Outcomes

A critical challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the substitution. The pyrazole ring of indazole possesses two nitrogen atoms, N1 and N2, and reactions such as alkylation can potentially occur at either site, leading to a mixture of regioisomers. acs.orgnih.govspringernature.com These N1- and N2-substituted isomers are distinct compounds with different physical, chemical, and often biological properties. d-nb.info Therefore, achieving regiochemical control is paramount for any targeted synthesis. acs.orgnih.govspringernature.com

The synthesis of this compound requires selective functionalization at the N1 position. The outcome of the N-alkylation reaction is highly dependent on the reaction conditions. Factors such as the choice of base, solvent, temperature, and the nature of the alkylating agent all play a crucial role in determining the ratio of N1 to N2 products. acs.orgbeilstein-journals.org For example, thermodynamic control, which favors the more stable isomer, often leads to the N1 product, while kinetic control may favor the N2 isomer. nih.govd-nb.info The electronic and steric properties of substituents already present on the indazole ring also exert a significant influence on the regioselectivity of subsequent substitutions. nih.gov

FactorInfluence on Regioselectivity (N1 vs. N2)
BaseThe choice of base (e.g., NaH, K₂CO₃) can influence the deprotonation equilibrium and the nature of the resulting indazolide anion.
SolventPolar aprotic solvents (e.g., DMF, THF) can favor N1-alkylation by solvating the cation of the base, leaving a more "naked" and reactive anion. nih.gov
Alkylating AgentThe steric bulk and electronic nature of the electrophile can influence the site of attack.
TemperatureHigher temperatures can favor the thermodynamically more stable N1 isomer. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies in Indazole Research

QSAR and QSPR are computational techniques that seek to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). acs.org In the field of indazole research, these methods are instrumental in understanding which structural features are key to a desired outcome and in predicting the properties of novel, yet-to-be-synthesized molecules. distantreader.orgnih.govnih.govresearchgate.netaboutscience.eu

A typical QSAR/QSPR study involves generating a set of numerical parameters, known as molecular descriptors, that quantify various aspects of a molecule's structure (e.g., steric, electronic, and hydrophobic properties). Statistical methods are then employed to build a model that links these descriptors to the observed activity or property. nih.gov This model can then be used to screen virtual libraries of compounds or to guide the design of new indazole derivatives with enhanced properties. nih.gov

Computational Design Principles for Modulating Chemical Reactivity and Selectivity

Computational chemistry provides a powerful toolkit for the rational design of molecules with desired reactivity and selectivity. acs.orgmdpi.com By employing quantum chemical calculations, it is possible to model reaction pathways, calculate the energies of transition states, and understand the electronic and steric factors that govern a reaction's outcome.

This predictive capability is particularly valuable for complex systems like indazoles. For instance, computational models can be used to predict the N1/N2 regioselectivity of an alkylation reaction by comparing the activation energies for the two possible pathways. This insight allows chemists to select reaction conditions that favor the desired isomer, thereby improving synthetic efficiency. Furthermore, these methods can be used to computationally design novel indazole derivatives by predicting how the addition of different functional groups will modulate the electronic properties and reactivity of the core structure.

Molecular Docking and Molecular Dynamics Simulations in a Theoretical Chemical Context

While molecular docking and molecular dynamics (MD) simulations are well-known tools in drug discovery for studying protein-ligand interactions, their application extends to understanding fundamental chemical reactivity. springernature.comacs.orgnih.govmdpi.comnih.gov

Molecular Docking can be used to model the non-covalent interactions between molecules in a theoretical context. For example, it could be employed to study how an indazole substrate interacts with a chiral catalyst in an asymmetric reaction. By predicting the preferred binding orientation, docking can help to explain the observed stereoselectivity and guide the design of more efficient catalysts. acs.org

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. springernature.comnih.govmdpi.comnih.gov An MD simulation can model an indazole molecule in a solvent box, providing detailed information about solvation effects, conformational flexibility, and intermolecular interactions. This can be crucial for understanding how the solvent influences the course and regioselectivity of a reaction, offering insights that are often difficult to obtain through experimental means alone. springernature.com

Ethyl 6 Nitro 1h Indazol 1 Yl Acetate As a Versatile Synthetic Intermediate and Building Block

Application as a Precursor for Complex Heterocyclic Architectures

The structure of ethyl (6-nitro-1H-indazol-1-yl)acetate is primed for elaboration into more complex, multi-ring systems. The nitro and ester groups can be chemically modified to introduce functionalities that can participate in intramolecular cyclization reactions or multicomponent reactions to build new heterocyclic rings onto the indazole core.

One key transformation is the reduction of the 6-nitro group to a 6-amino group. This introduces a nucleophilic primary amine, which can act as a key building block. For instance, this amine can be part of a condensation reaction to form fused heterocyclic systems. A relevant synthetic strategy involves the reaction of a functionalized 6-nitro-1H-indazole with reagents like 1-bromo-2-chloroethane, followed by reaction with hydrazine (B178648) hydrate (B1144303) and subsequent cyclization with substituted aldehydes and chloroacetyl chloride to form four-membered azetidinone rings attached to the indazole scaffold. scielo.br This demonstrates how the N-1 substituent can be elaborated and used in conjunction with other reagents to construct complex architectures. scielo.br

Furthermore, derivatives from the indazole core are used in multicomponent reactions to create fused polycyclic systems such as indazolo[2,1-b]phthalazine-triones. yildiz.edu.tr In a hypothetical sequence starting from this compound, the nitro group could be reduced to an amine and the ester hydrolyzed to a carboxylic acid. This diamino-acid derivative could then, in principle, undergo condensation and cyclization with phthalic anhydride (B1165640) derivatives to generate complex, pharmacologically relevant fused indazole systems.

Precursor TransformationReaction TypeResulting Heterocyclic Architecture
N-alkylation followed by cyclizationIntramolecular Cyclization / CycloadditionAzetidinone-functionalized indazoles scielo.br
Reduction of nitro group, hydrolysis of esterMulticomponent CondensationFused polycyclic systems (e.g., Indazolo[1,2-b]phthalazines) nih.gov

Role in the Construction of Diverse Indazole Analogues for Chemical Space Exploration

Chemical space exploration involves the synthesis of a wide variety of related molecules to investigate structure-activity relationships (SAR). This compound is an excellent starting point for this purpose due to its modifiable functional groups, which serve as points for introducing diversity.

The two primary handles for diversification are:

The 6-Nitro Group: This group can be readily reduced to a 6-amino group (forming ethyl (6-amino-1H-indazol-1-yl)acetate). This amine is a versatile nucleophile and can be acylated with a wide range of acid chlorides or anhydrides, reacted with sulfonyl chlorides to form sulfonamides, or used in reductive amination reactions to introduce diverse alkyl groups.

The Ethyl Acetate (B1210297) Group: The ester can be hydrolyzed under basic or acidic conditions to yield (6-nitro-1H-indazol-1-yl)acetic acid. This carboxylic acid is a key intermediate for forming amide bonds by coupling it with a library of primary or secondary amines, a cornerstone of medicinal chemistry. Alternatively, the ester can be directly converted to an amide via aminolysis.

By systematically applying these reactions, chemists can generate a large and diverse set of indazole analogues, each with unique substituents at the C-6 and N-1 positions, thereby thoroughly exploring the chemical space around the indazole scaffold. nih.govnih.gov

Functional HandleTransformation ReactionResulting Analogue ClassPurpose of Diversification
6-Nitro GroupReduction to Amine, followed by AcylationN-(1-(2-ethoxy-2-oxoethyl)-1H-indazol-6-yl)amidesIntroduce varied substituents via amide bond formation.
6-Nitro GroupReduction to Amine, followed by SulfonylationEthyl (6-(alkyl/arylsulfonamido)-1H-indazol-1-yl)acetatesExplore impact of sulfonamide groups on activity.
Ethyl Acetate GroupHydrolysis to Carboxylic Acid, followed by Amide Coupling2-(6-Nitro-1H-indazol-1-yl)acetamidesIntroduce diverse groups via the N-1 side chain.
Ethyl Acetate GroupAminolysis2-(6-Nitro-1H-indazol-1-yl)acetamidesDirect conversion to amides with various amine nucleophiles.

Strategies for Developing Compound Libraries for Academic Chemical Screening and Methodological Development

The development of compound libraries is essential for high-throughput screening and the discovery of new bioactive molecules. The structure of this compound is highly amenable to library synthesis using a divergent, parallel synthesis approach. nih.goveurekaselect.com

A robust strategy for library development would proceed as follows:

Scaffold Synthesis: Large-scale synthesis of the starting material, this compound.

Intermediate Generation (Parallel Workstreams):

Workstream A (Amine Intermediate): Reduction of the nitro group to produce a bulk quantity of ethyl (6-amino-1H-indazol-1-yl)acetate.

Workstream B (Acid Intermediate): Hydrolysis of the ethyl ester to generate a bulk quantity of (6-nitro-1H-indazol-1-yl)acetic acid.

Parallel Derivatization:

From Workstream A: The amine intermediate is dispensed into an array of reaction vessels (e.g., a 96-well plate). To each well, a different building block, such as a unique acyl chloride or sulfonyl chloride from a commercially available library, is added. This allows for the rapid, parallel synthesis of a library of C-6-modified indazoles.

From Workstream B: The carboxylic acid intermediate is similarly dispensed into an array of vessels. A library of diverse amines, along with a suitable coupling agent (like HATU or EDC), is added to the wells to generate a library of N-1-side-chain-modified amides.

This divergent strategy allows for the efficient creation of two large, structurally distinct sets of compounds from a single, common precursor. The resulting libraries can be used for biological screening to identify new hit compounds or for developing and validating new synthetic methodologies.

Library Development StageDescriptionKey Compound(s)
Stage 1: Precursor Synthesis Synthesis of the common starting scaffold.This compound
Stage 2: Key Intermediate Generation Creation of two orthogonal intermediates for diversification.Ethyl (6-amino-1H-indazol-1-yl)acetate; (6-nitro-1H-indazol-1-yl)acetic acid
Stage 3: Parallel Synthesis (Library A) Reaction of the amine intermediate with a library of electrophiles (e.g., acyl chlorides).Library of N-acylated 6-aminoindazole derivatives
Stage 4: Parallel Synthesis (Library B) Reaction of the acid intermediate with a library of nucleophiles (e.g., amines).Library of 2-(6-nitro-1H-indazol-1-yl)acetamide derivatives

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing ethyl (6-nitro-1H-indazol-1-yl)acetate?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the ethyl ester group (δ ~4.2 ppm for CH2_2, δ ~1.2 ppm for CH3_3) and nitro-substituted indazole protons (aromatic protons δ 7.5–8.5 ppm). Compare with published spectra of structurally analogous compounds like ethyl 2-(6-nitro-2H-indazol-2-yl)acetate .
  • Infrared (IR) Spectroscopy: Identify the C=O stretch of the ester (~1740 cm1 ^{-1}) and nitro group vibrations (~1520 cm1 ^{-1} and ~1350 cm1 ^{-1}) .
  • Single-Crystal X-ray Diffraction (SCXRD): Employ SHELXL for refinement to resolve bond lengths and angles. For example, similar compounds show C-N bond lengths of ~1.35 Å in the indazole ring .

Q. What are the common synthetic routes for this compound?

Methodological Answer:

  • N-Alkylation: React 6-nitro-1H-indazole with ethyl bromoacetate in the presence of a base (e.g., K2 _2CO3 _3) in DMF at 60–80°C. Monitor reaction progress via TLC .
  • Optimization: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yields >75% .
  • Purification: Isolate the product via column chromatography (hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of nitro compound vapors .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved using SHELXL?

Methodological Answer:

  • Disorder Modeling: Use PART instructions in SHELXL to split disordered atoms (e.g., ethyl group rotamers) and refine occupancy factors. For example, refine two orientations of the nitro group with occupancy ratios of 0.6:0.4 .
  • Constraints: Apply SIMU and DELU restraints to stabilize thermal parameters during refinement .
  • Validation: Check the final CIF file using PLATON to ensure no outliers in bond lengths or angles (>3σ) .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled for this compound?

Methodological Answer:

  • Dynamic Effects: Use variable-temperature NMR to detect conformational flexibility (e.g., ester group rotation) that may cause signal splitting at lower temperatures .
  • Computational Chemistry: Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical NMR chemical shifts with experimental data, identifying discrepancies due to solvent effects .
  • Complementary Techniques: Validate crystal structure with SCXRD and compare solid-state IR data with solution-phase spectra to rule out polymorphism .

Q. What strategies optimize reaction yields in the synthesis of nitro-substituted indazole derivatives?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial design to test variables (temperature, solvent, catalyst). For example, optimize K2 _2CO3 _3 concentration (0.1–0.5 M) and reaction time (2–24 hours) to maximize yield .
  • Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency in biphasic systems .
  • In Situ Monitoring: Use inline FTIR to track nitro group consumption and terminate reactions at >90% conversion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.